molecular formula C19H18N2O3S2 B11553435 ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate

ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B11553435
M. Wt: 386.5 g/mol
InChI Key: RJKVPAMCXDPRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that features a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with cyano-containing compounds, followed by cyclization and esterification reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to introduce the thiophene moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

    Cyclization: Intramolecular cyclization can lead to the formation of polycyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

    Cyclization: Acid or base catalysts can facilitate cyclization reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various polycyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The overall effect is a modulation of biological pathways that can lead to therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate can be compared with other thiophene-containing compounds:

    Tipepidine: A thiophene derivative used as an antitussive agent.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

These compounds share the thiophene moiety but differ in their specific functional groups and biological activities. The unique combination of the cyano group, cyclopenta[b]pyridine moiety, and ester functionality in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 4-[(3-cyano-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-17(23)9-12(22)11-26-19-14(10-20)18(16-7-4-8-25-16)13-5-3-6-15(13)21-19/h4,7-8H,2-3,5-6,9,11H2,1H3

InChI Key

RJKVPAMCXDPRPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.